molecular formula C13H12N2O4 B1399614 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid CAS No. 1283523-20-5

3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid

Cat. No. B1399614
CAS RN: 1283523-20-5
M. Wt: 260.24 g/mol
InChI Key: RCRSPZCPNPXCEZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The synthesis of pyrazinamide analogues, which are similar to 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid, involves the reaction of pyrazine-2-carboxylic acids with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .

Scientific Research Applications

Synthesis and Characterization

  • 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid and its derivatives are involved in various synthesis processes, often as intermediates. For example, synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters was achieved by condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate (Beck & Wright, 1987). Also, 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was synthesized from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine (Kasımoğulları & Arslan, 2010).

Molecular Studies

  • Molecular adducts of pyrazine-2,3-dicarboxylic acid with other compounds like 4-aminobenzoic acid, 3-hydroxypyridine, and 3-amino-1,2,4-triazole were prepared and studied for their structures, which involve intra- and inter-molecular hydrogen-bonding interactions (Lynch et al., 1994).

Chemical Reactivity and Applications

  • Research on the reactivity of pyrazine derivatives has led to insights into their potential applications. For instance, ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate and related compounds were synthesized and studied for their corrosion mitigation properties in metal surfaces (Saranya et al., 2020).

Antiviral Evaluation

  • Some pyrazine derivatives, such as ethyl 3,5-dichloro-6-(beta-d-ribofuranosyl)pyrazine-2-carboxylate, have been evaluated for their antiviral activity, indicating potential therapeutic applications (Walker et al., 1998).

Catalysis and Oxidation Studies

  • The compound has been involved in catalysis studies, such as the oxidation of isoeugenol to vanillin using a combination of H2O2, vanadate, and pyrazine-2-carboxylic acid. This demonstrates its role in facilitating chemical transformations (Gusevskaya et al., 2012).

Safety and Hazards

The safety data sheet for pyrazine-2-carboxylic acid suggests that it may cause eye and skin irritation. In case of contact, it is recommended to rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

3-(4-ethoxyphenoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-18-9-3-5-10(6-4-9)19-12-11(13(16)17)14-7-8-15-12/h3-8H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRSPZCPNPXCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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